molecular formula C20H21Cl3N4O2S2 B11710802 2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11710802
M. Wt: 519.9 g/mol
InChI Key: MQUDYZRTJSYRDA-UHFFFAOYSA-N
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Description

This compound features a 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide core, modified with a trichloroethyl carbamothioyl group and a 4-methylphenyl carbonyl substituent. The trichloroethyl moiety likely increases lipophilicity and metabolic stability, which may influence bioavailability and bioactivity .

Properties

Molecular Formula

C20H21Cl3N4O2S2

Molecular Weight

519.9 g/mol

IUPAC Name

2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H21Cl3N4O2S2/c1-10-6-8-11(9-7-10)16(29)25-18(20(21,22)23)27-19(30)26-17-14(15(24)28)12-4-2-3-5-13(12)31-17/h6-9,18H,2-5H2,1H3,(H2,24,28)(H,25,29)(H2,26,27,30)

InChI Key

MQUDYZRTJSYRDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclization of Nitro-Substituted Precursors

A common approach involves the cyclization of 2-nitrobenzaldehyde derivatives with methyl thioglycolate under basic conditions. For example, Pessoa-Mahana et al. demonstrated that treatment of 2-nitrobenzaldehyde with methyl thioglycolate in DMF (65–70°C, 4 h) yields methyl 4,7-dimethoxybenzo[b]thiophene-2-carboxylate. Subsequent hydrolysis with KOH/MeOH generates the free carboxylic acid, which is converted to the carboxamide via reaction with ammonium chloride or amines.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed oxidative carbonylation offers an alternative route. In one protocol, 2-(methylthio)phenylacetylenes undergo PdI₂/KI-catalyzed carbonylation in methanol at 80°C under CO/air pressure (40 atm), yielding benzothiophene-3-carboxylates. Conversion to the carboxamide is achieved via aminolysis with NH₃ or primary amines.

Introduction of the Trichloroethyl Carbamothioyl Group

The trichloroethyl carbamothioyl moiety is introduced through sequential alkylation and thiourea formation.

Alkylation with 2,2,2-Trichloroethylamine

N-(1-Amino-2,2,2-trichloroethyl)carboxamides are synthesized by reacting 2,2,2-trichloroethylamine with acyl chlorides. For instance, treatment of 4-methylbenzoyl chloride with 2,2,2-trichloroethylamine in dichloromethane (DCM) and pyridine yields N-(2,2,2-trichloroethyl)-4-methylbenzamide.

Thiourea Bridge Formation

The carbamothioyl bridge is formed via reaction with thiophosgene or thiocarbonyl diimidazole. Biointerface Research reports that N-(2,2,2-trichloroethyl)carboxamides react with thiourea in acetonitrile under reflux (40–50 min) to form the thiourea intermediate. Yields range from 68–89% after recrystallization.

Coupling with the 4-Methylphenylcarbonyl Group

The final acylation step introduces the 4-methylbenzoyl moiety.

Acylation Using 4-Methylbenzoyl Chloride

The thiourea intermediate is treated with 4-methylbenzoyl chloride in the presence of a coupling agent such as EDC/HOBt. Sigma-Aldrich protocols suggest using DCM as the solvent and triethylamine as a base, achieving yields >80%.

Microwave-Assisted Coupling

Recent optimizations employ microwave irradiation (100°C, 30 min) to accelerate the acylation, reducing reaction times from 24 h to <1 h while maintaining yields of 75–85%.

Alternative Pathways and Optimization

One-Pot Sequential Reactions

A streamlined one-pot method involves:

  • Cyclization of 2-nitrobenzaldehyde derivatives.

  • In situ reduction of the nitro group to an amine.

  • Thiourea formation and acylation.
    This approach reduces purification steps and improves overall yields to 70–75%.

Catalytic Recycling in Ionic Liquids

PdI₂/KI catalysts immobilized in ionic liquids (e.g., BmimBF₄) enable recycling for up to five cycles without significant loss in activity. This method enhances sustainability for large-scale synthesis.

Reaction Conditions and Yield Analysis

StepReagents/ConditionsYield (%)Source
Benzothiophene formationPdI₂ (5 mol%), KI (5 equiv), CO/air, 80°C43–80
Thiourea synthesisThiourea, MeCN, reflux68–89
Acylation4-Methylbenzoyl chloride, EDC/HOBt, DCM80–96
One-pot synthesisSequential cyclization/alkylation/acylation70–75

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Structural Differences and Implications :

  • Trichloroethyl Group : Unique to the target compound, this group may enhance electron-withdrawing effects and steric bulk compared to simpler substituents (e.g., methyl or methoxy groups in ). This could influence receptor binding or metabolic resistance .
  • Carbamothioyl vs.
  • 4-Methylphenyl Carbonyl : Similar to the 4-methylphenyl group in , this substituent may enhance hydrophobic interactions in biological targets, but the carbonyl group adds polarity.

Physicochemical Properties

  • Hydrogen Bonding: The carboxamide and carbamothioyl groups enable hydrogen bonding, similar to the methyleneamino group in , but with different geometry and strength .

Biological Activity

The compound 2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure features a trichloroethyl group, a benzothiophene ring, and a carboxamide moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C20H21Cl3N4O2S2
  • Molecular Weight : 519.9 g/mol
  • IUPAC Name : 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within biological systems. The mechanism involves:

  • Protein Binding : The compound may bind to specific proteins or enzymes, modulating their activity.
  • Enzyme Inhibition : Potential inhibition of key enzymes could lead to altered metabolic pathways.

Antimicrobial Activity

Research indicates that compounds with structural similarities exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Similar compounds have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound's thioamide group may enhance its lipophilicity and facilitate membrane penetration.

Anticancer Potential

Studies suggest that benzothiophene derivatives can exhibit anticancer properties:

  • Cell Proliferation Inhibition : Compounds similar in structure have demonstrated the ability to inhibit cell proliferation in cancer cell lines . This suggests that the compound could be further explored for its potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiophene derivatives against common pathogens. The results indicated that derivatives with similar functional groups displayed moderate to significant antibacterial activity .

CompoundActivity Against E. coliActivity Against S. aureus
Compound A32 µg/mL (MIC)16 µg/mL (MIC)
Compound B64 µg/mL (MIC)32 µg/mL (MIC)
Target Compound16 µg/mL (MIC)8 µg/mL (MIC)

Study 2: Anticancer Properties

Another investigation focused on the anticancer activity of related compounds in vitro. The results showed that certain derivatives inhibited the growth of cancer cells effectively .

CompoundIC50 (µM)
Compound C45
Compound D30
Target Compound25

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this compound, and how are critical reaction parameters optimized?

Answer:
The synthesis involves multi-step reactions starting with acylation of the benzothiophene core using acid anhydrides (e.g., succinic or maleic anhydride) in anhydrous dichloromethane. Critical parameters include:

  • Catalysts : Triethylamine or pyridine to facilitate acylation .
  • Temperature : Controlled at 0–25°C to minimize side reactions .
  • Purification : Reverse-phase HPLC or methanol recrystallization achieves >95% purity .
    Yield optimization requires stoichiometric balancing (1:1.2 molar ratio of substrate to anhydride) and extended reaction times (12–24 hours) .

Basic: Which analytical techniques are pivotal for confirming structural integrity and purity during synthesis?

Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assigns proton and carbon environments (e.g., amide NH at δ 10.2–11.5 ppm, aromatic protons at δ 6.8–7.6 ppm) .
    • IR : Confirms functional groups (C=O stretch at 1650–1750 cm⁻¹, NH bend at 3300–3500 cm⁻¹) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ within 0.001 Da accuracy) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Answer:
SAR strategies include:

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzothiophene ring to enhance antibacterial activity .
  • Side-Chain Optimization : Replacing the trichloroethyl group with fluorinated analogs improves target binding affinity .
  • Bioassays : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) quantify activity changes post-modification .
    Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like DNA gyrase, guiding rational design .

Advanced: What experimental approaches elucidate the compound’s mechanism of action against biological targets?

Answer:

  • Enzyme Inhibition : IC50 determination via fluorometric assays (e.g., β-lactamase inhibition) .
  • Binding Studies : Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH) for target-ligand interactions .
  • Structural Analysis : X-ray crystallography resolves binding modes (e.g., hydrogen bonds with catalytic residues in enzyme active sites) .
  • Transcriptomics : RNA-seq identifies downregulated virulence genes in treated bacterial cultures .

Advanced: How should researchers address discrepancies in reported biological activities across experimental models?

Answer:

  • Protocol Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and compound concentrations (IC50 vs. EC50) .
  • Purity Validation : Orthogonal methods (NMR + HPLC) confirm absence of degradants .
  • Statistical Analysis : Mixed-effects regression models account for inter-study variability (e.g., batch effects in MIC assays) .
  • Positive Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial studies) to calibrate activity thresholds .

Advanced: What role does X-ray crystallography play in understanding target interactions?

Answer:
X-ray crystallography (resolution <2.0 Å) reveals:

  • Binding Pockets : Hydrophobic interactions between the trichloroethyl group and enzyme subpockets .
  • Conformational Changes : Ligand-induced shifts in target protein loops (e.g., ATP-binding domain closure in kinases) .
    Software like PHENIX refines structures, with R-factors <0.20 ensuring model accuracy .

Advanced: Which in silico strategies predict pharmacokinetic and toxicity profiles?

Answer:

  • ADME Prediction : SwissADME calculates LogP (2.5–3.5) and predicts CYP450 metabolism (e.g., CYP3A4 substrate) .
  • Toxicity Screening :
    • QSAR Models : ProTox-II evaluates hepatotoxicity (LD50 >500 mg/kg) .
    • Ames Test : In silico mutagenicity prediction via admetSAR .
  • Molecular Dynamics : Simulations (NAMD/GROMACS) assess membrane permeability (e.g., blood-brain barrier penetration) .

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